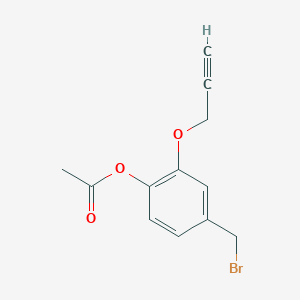

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate

Description

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is a multifunctional aromatic ester characterized by three distinct substituents: a bromomethyl (–CH₂Br) group at the para position, a propargyloxy (–O–C≡CH) group at the ortho position, and an acetate (–OAc) ester at the phenolic oxygen. This compound combines electrophilic (bromomethyl), alkyne-functionalized (propargyloxy), and hydrolyzable (acetate) moieties, making it a versatile intermediate in organic synthesis and drug development . Its molecular formula is C₁₂H₁₁BrO₃, with a molecular weight of 295.12 g/mol. The bromomethyl group facilitates nucleophilic substitution reactions, while the propargyloxy group enables click chemistry applications (e.g., azide-alkyne cycloaddition). The acetate ester enhances lipophilicity, which may influence pharmacokinetic properties in bioactive molecules .

Properties

Molecular Formula |

C12H11BrO3 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

[4-(bromomethyl)-2-prop-2-ynoxyphenyl] acetate |

InChI |

InChI=1S/C12H11BrO3/c1-3-6-15-12-7-10(8-13)4-5-11(12)16-9(2)14/h1,4-5,7H,6,8H2,2H3 |

InChI Key |

ZSLJMBFCRMCOLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CBr)OCC#C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate generally involves two key steps:

- Introduction of the propargyloxy group at the phenol moiety via nucleophilic substitution with propargyl bromide.

- Bromomethylation at the para position relative to the propargyloxy substituent, often through a radical bromination or electrophilic substitution process.

The phenyl acetate core may be prepared or protected prior to these steps to ensure selectivity and stability during the reactions.

Propargyloxy Group Installation

A highly efficient method for preparing propargyloxy-substituted phenyl derivatives has been reported, involving the reaction of phenol derivatives with propargyl bromide in the presence of potassium carbonate (K₂CO₃) as a mild base and acetone as the solvent under reflux conditions at approximately 80°C. This method favors an SN2 nucleophilic substitution mechanism, where the phenoxide ion attacks the propargyl bromide to form the propargyloxy ether.

Key Reaction Conditions and Observations:

| Parameter | Details |

|---|---|

| Base | Potassium carbonate (K₂CO₃), 2–4 eq. |

| Solvent | Dry acetone |

| Temperature | Reflux (~80°C) |

| Reaction Time | 5–16 hours, monitored by TLC |

| Phenol to Propargyl Bromide | 1:1.2 to 1:2.7 molar ratio |

| Yield Range | 53% to 85% depending on substituents |

| Effect of Substituents | Electron-withdrawing groups increase yield; electron-donating groups decrease yield |

This method was demonstrated with various substituted phenols, including 2-bromo-4-methylphenol, yielding the corresponding propargyloxy derivatives in good yields (~74%) when refluxed in acetone with K₂CO₃ for 5 hours.

Bromomethylation Step

The introduction of the bromomethyl group at the para position relative to the propargyloxy substituent can be achieved through bromination reactions of methyl-substituted phenyl derivatives or via radical bromination of methyl groups on aromatic rings.

A patent describes the bromination of 2-(4-methylphenyl) propionic acid derivatives using bromine or N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide or AIBN under ultraviolet light or thermal conditions. However, these methods typically require expensive reagents and specialized equipment (e.g., tungsten or mercury lamps) and generate by-products such as bromic acid, which reduce industrial efficiency.

Combined Synthetic Route for this compound

Based on the literature, a plausible synthetic route involves:

- Starting from 4-methyl-2-hydroxyphenyl acetate , the phenol is converted to the propargyloxy derivative by reaction with propargyl bromide and K₂CO₃ in acetone under reflux.

- The methyl group at the 4-position is then brominated to a bromomethyl group using NBS or bromine under radical conditions, optionally with radical initiators and UV or heat activation.

This sequence allows selective functionalization while preserving the acetate protecting group.

Detailed Experimental Procedures

Method A: Propargyloxy Substitution (Optimized)

- To 1 equivalent of 4-methyl-2-hydroxyphenyl acetate (0.1 g) in 3 mL dry acetone, add 2 equivalents of potassium carbonate.

- Stir at room temperature for 2 hours to generate the phenoxide ion.

- Add 1.3 equivalents of propargyl bromide dropwise.

- Reflux the mixture at 80°C under nitrogen atmosphere for 5 hours.

- Monitor reaction completion by thin-layer chromatography (TLC).

- Cool, remove solvent under reduced pressure.

- Extract residue with dichloromethane (3 × 10 mL), dry over anhydrous magnesium sulfate.

- Concentrate and purify by flash chromatography using hexane/ethyl acetate (60:40) as eluent.

- Expected yield: ~74%.

Method B: Bromomethylation

- Dissolve the propargyloxy-substituted phenyl acetate in anhydrous solvent such as acetone or DMF.

- Add N-bromosuccinimide (NBS) (1.1–1.3 equivalents) and a radical initiator (e.g., benzoyl peroxide or AIBN).

- Stir under reflux or irradiate with UV light for 10–48 hours.

- Monitor reaction by TLC.

- Quench reaction with water, extract with ethyl acetate.

- Wash organic layer with brine, dry over sodium sulfate.

- Concentrate and purify by flash chromatography.

- Yields vary, but typically moderate to good depending on conditions.

Comparative Data Table of Preparation Methods

| Step | Method A: Propargyloxy Substitution | Method B: Bromomethylation |

|---|---|---|

| Starting Material | 4-methyl-2-hydroxyphenyl acetate | Propargyloxy-substituted phenyl acetate |

| Reagents | Propargyl bromide, K₂CO₃ | NBS or bromine, radical initiator (benzoyl peroxide/AIBN) |

| Solvent | Dry acetone | Acetone or DMF |

| Temperature | Reflux (~80°C) | Reflux or UV irradiation |

| Reaction Time | 5 hours | 10–48 hours |

| Yield | 74% | Moderate to good (varies) |

| Purification | Flash chromatography (hexane/ethyl acetate) | Flash chromatography |

| Notes | Mild base, aprotic solvent favors SN2 | Requires radical initiators; by-products formed |

Research Findings and Notes

- Potassium carbonate is the preferred base for propargyloxy substitution due to its mildness and ability to generate phenoxide ions without degrading the aromatic ring.

- Acetone is an ideal solvent for the SN2 reaction due to its aprotic polar nature, enhancing nucleophilicity of phenoxide ions.

- Electron-withdrawing groups on the aromatic ring increase phenol acidity, improving yields of propargyloxy derivatives.

- Bromomethylation via NBS is efficient but requires careful control of reaction conditions to avoid over-bromination and side reactions.

- Radical bromination methods often require UV light or heat and generate acidic by-products, which may necessitate neutralization steps.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding epoxides or carbonyl compounds.

Reduction Reactions: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate involves its reactive functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The prop-2-yn-1-yloxy group can undergo oxidative or reductive transformations, affecting molecular pathways and targets. These interactions can modulate enzyme activity or disrupt cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The compound’s reactivity and applications can be contextualized by comparing it to three classes of analogues:

Table 1: Structural Analogues and Key Reactivity

- Bromomethyl vs. Bromophenyl : The bromomethyl group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) compared to the inert bromophenyl group in 4-bromophenyl acetate .

- Propargyloxy vs. Alkoxy : The propargyloxy group’s terminal alkyne allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), unlike simple alkoxy groups .

- Acetate vs. Trifluoromethyl: The acetate ester hydrolyzes readily to a phenol, whereas trifluoromethyl groups (e.g., in ethyl 4-(trifluoromethyl)phenyl acetate) enhance metabolic stability .

Physicochemical Properties

Table 3: Physical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Stability |

|---|---|---|---|

| Target Compound | 295.12 | Moderate (THF, DCM) | Sensitive to hydrolysis (acetate). |

| 4-Bromophenyl acetate | 215.05 | Low (EtOAc, hexane) | Stable under anhydrous conditions. |

| Ethyl 4-(trifluoromethyl)phenyl acetate | 232.20 | High (DMSO, acetone) | Resistant to hydrolysis. |

- The bromomethyl and propargyloxy groups reduce solubility in polar solvents compared to simpler acetates like 4-bromophenyl acetate .

Biological Activity

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological effects, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of bromomethyl phenyl acetate with propargyl alcohol, leading to the formation of various derivatives with potential biological activities. The structural features, including the bromomethyl and prop-2-yn-1-yloxy groups, are believed to play critical roles in its biological efficacy.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. A study highlighted that certain derivatives showed significant inhibitory action against Bacillus subtilis, with a percentage inhibition of 55.67% at a concentration of 100 µg/ml and an IC50 value of 79.9 µg/ml . The electronic effects of substituents on the phenyl ring were found to influence antibacterial activity, with bromine-containing compounds exhibiting superior inhibition compared to those with fluorine or chlorine substituents.

Table 1: Antibacterial Activity Data

| Compound | Target Bacteria | Concentration (µg/ml) | % Inhibition | IC50 (µg/ml) |

|---|---|---|---|---|

| 4a | Bacillus subtilis | 100 | 55.67 | 79.9 |

| 2a | E. coli | 100 | 42.5 | 60.2 |

| 2b | S. aureus | 100 | 81.07 | 64.92 |

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for anticancer activity against various cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast cancer (MCF-7) cells. The antiproliferative effects were assessed using MTT assays, revealing that some derivatives exhibited IC50 values as low as 0.33 µM, indicating potent anticancer potential .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.50 |

| Compound B | MCF-7 | 0.82 |

| Compound C | A2780 | 3.58 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : The compound's structure allows it to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Mechanism : It is suggested that the compound may stabilize G-quadruplex structures in DNA, which are critical for telomerase activity in cancer cells . This stabilization can lead to reduced proliferation and increased apoptosis in cancerous cells.

Case Studies and Research Findings

Recent studies have further elucidated the potential applications of this compound:

- A study conducted on a series of derivatives indicated that compounds with electron-donating groups showed enhanced activity against urease enzymes, which are relevant in treating infections caused by Helicobacter pylori .

- Another investigation into the structure–activity relationship revealed that compounds with multiple bromine substitutions exhibited higher inhibitory activities against NO free radicals, contributing to their potential as therapeutic agents in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the regioselective bromination step during synthesis to minimize di-brominated byproducts?

- Methodological Answer : Use controlled stoichiometry of N-bromosuccinimide (NBS) in anhydrous conditions, with radical initiators like AIBN, to target the methyl group for bromination. Monitor reaction progress via TLC and adjust temperature to suppress over-bromination. Quench excess brominating agents with sodium thiosulfate to halt side reactions .

Q. What chromatographic methods are effective for purifying intermediates in the synthesis of this compound?

- Methodological Answer : Flash chromatography on silica gel with ethyl acetate/hexane gradients (e.g., 10–30% ethyl acetate) resolves polar intermediates. For hydrolysis-sensitive intermediates, employ inert atmosphere handling and anhydrous magnesium sulfate for drying organic extracts .

Q. Which spectroscopic techniques confirm the ester and propargyl ether functionalities?

- Methodological Answer :

- ¹H NMR : Look for ester methyl singlet at δ 2.1–2.3 ppm and propargyl CH₂ protons as a triplet (δ 4.6–4.8 ppm).

- IR : Ester C=O stretch at ~1740 cm⁻¹ and propargyl C≡C stretch at ~2120 cm⁻¹.

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms for propargyl ether formation?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states during Williamson ether synthesis. Analyze charge distribution to predict regioselectivity in alkoxy group coupling. Compare computational activation energies with experimental kinetic data .

Q. What strategies resolve crystal structure ambiguities caused by anisotropic displacement parameters?

- Methodological Answer : Use SHELXL for refinement with Hirshfeld atom refinement (HAR) to model disordered atoms. Validate with WinGX’s PARST and PLATON tools for symmetry checks. Employ ORTEP for visualizing thermal ellipsoids and adjusting occupancy factors for overlapping atoms .

Q. How can hydrolytic stability of the acetate group be assessed under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2–12) at 40°C. Monitor degradation via HPLC-MS, quantifying released acetic acid with ion chromatography. Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Q. How to resolve conflicting spectroscopic data (e.g., GC-MS vs. NMR) regarding propargyl group integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.